6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Vue d'ensemble

Description

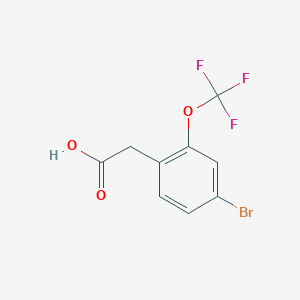

“6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” is a member of tetralins . It is a compound with the molecular formula C10H13NO .

Synthesis Analysis

The synthesis of “6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” can be achieved through various methods. One method involves the use of tert-butyl nitrite and copper dichloride in acetonitrile at 60°C . Another method involves the use of hydrogen bromide, copper (I) bromide, and sodium nitrite in water at 0 - 20°C .

Molecular Structure Analysis

The molecular structure of “6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a benzene ring fused to a cyclohexane . The IUPAC Standard InChI is InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6,10H,3,5,7,11H2 .

Physical And Chemical Properties Analysis

“6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” has a molecular weight of 161.20 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.5, indicating its lipophilicity . Its water solubility is 1.42 mg/ml .

Applications De Recherche Scientifique

1. Chiral Amine Derivative in Enantiomer Discrimination The compound is used as a chiral amine derivative for real-time chiral discrimination of enantiomers. This application is crucial in the study of optical isomerism and can be used in pharmaceutical research to differentiate between drug enantiomers, which can have different therapeutic effects .

Kinetic Resolution of Chiral Amines

It serves in the kinetic resolution of chiral amines with ω-transaminase using an enzyme-membrane reactor. This process is significant in producing enantiomerically pure substances, which are important in creating drugs with high specificity and fewer side effects .

Synthesis of Phosphonylated Compounds

The compound is involved in the synthesis of phosphonylated derivatives, which have potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals .

Neber Rearrangement Studies

It is used in studies involving Neber rearrangement, a chemical reaction that is useful for transforming ketoximes into α-aminoketones, which are valuable intermediates in organic synthesis .

Preparation of Chiral Phosphine-Aminophosphine Ligands

This compound has been utilized in the preparation of new chiral phosphine-aminophosphine ligands. These ligands are essential in asymmetric catalysis, which is a key technique used to produce chiral molecules in the pharmaceutical industry .

6. Reductive Alkylation for Amino Alcohol Derivatives It also plays a role in the reductive alkylation of amino alcohols to produce various N-substituted amino derivatives. These derivatives have diverse applications, including as building blocks for more complex organic molecules .

Safety and Hazards

The safety data sheet for “6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” indicates that it is a hazardous substance . It has hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as tetralins , which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. For instance, it is sensitive to moisture , and thus, its storage and handling require a dry environment . Furthermore, it is toxic if swallowed and harmful if inhaled or in contact with skin , indicating that safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

6-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYHMZDRXKRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)